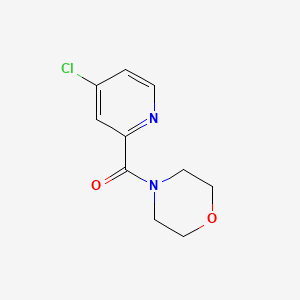

4-(4-Chloropyridine-2-carbonyl)morpholine

Description

Contextualization within Amide-Containing Heterocyclic Systems

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental scaffolds in chemistry. Statistically, over 85% of all biologically active chemical entities contain a heterocyclic ring. e3s-conferences.org These structures are central to modern drug design because their incorporation into a molecule can modify crucial properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. e3s-conferences.org

Within this broad class, amide-containing systems are of particular importance. The amide bond is one of the most vital functional groups in organic chemistry and is frequently found in pharmaceuticals and biomolecules. researchgate.netyoutube.com The synthesis of amide bonds is one of the most common reactions in medicinal and process chemistry. researchgate.net The combination of a heterocyclic nucleus and an amide linkage, as seen in 4-(4-Chloropyridine-2-carbonyl)morpholine, creates a molecular framework that is highly sought after for developing new biologically active agents. researchgate.netyoutube.com

Rationale for Research Focus on Pyridine-Morpholine Hybrid Scaffolds

The specific combination of pyridine (B92270) and morpholine (B109124) rings into a single "hybrid" scaffold is a deliberate strategy in molecular design, aiming to harness the advantageous properties of both moieties.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. stackexchange.com As a polar and ionizable aromatic molecule, it is often used to enhance the solubility and bioavailability of drug candidates. researchgate.net Pyridine derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. e3s-conferences.orgnih.gov

The morpholine ring is also recognized as a valuable framework in medicinal chemistry. nih.gov Its inclusion in a molecule can lead to improved pharmacokinetic and metabolic characteristics. nih.gov Morpholine and its derivatives have been associated with a wide spectrum of biological effects, such as anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov The morpholine moiety is a feature of several clinical and marketed drugs, where it can increase water solubility and facilitate specific interactions with biological targets like kinase ATP-binding pockets. nih.gov

By creating a hybrid scaffold that incorporates both pyridine and morpholine, researchers aim to develop compounds that benefit from the biological relevance of the pyridine core and the favorable drug-like properties conferred by the morpholine group.

Overview of Advanced Chemical Research Directions for the Compound

The primary direction of advanced chemical research for 4-(4-Chloropyridine-2-carbonyl)morpholine is its application as a versatile synthetic intermediate for the creation of diverse molecular libraries. The key to its utility lies in the reactivity of the chlorine atom at the 4-position of the pyridine ring. This site serves as a chemical "handle" that allows for the attachment of various other molecular fragments through well-established chemical reactions.

Two major synthetic pathways are employed for this purpose:

Palladium-Catalyzed Cross-Coupling Reactions: The 4-chloro position is highly amenable to reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction is a powerful and widely used method for forming new carbon-carbon bonds by coupling the chloropyridine with an organoboron compound, such as a boronic acid. organic-chemistry.org Research has shown that C4-selective Suzuki couplings can be achieved with high efficiency on 2,4-dihalopyridine systems, allowing for the precise installation of a wide variety of aryl and heteroaryl groups at this position while leaving other parts of the molecule intact. nih.gov This strategy enables the systematic synthesis of libraries of biaryl compounds for screening in drug discovery programs. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes the 4-chloro position susceptible to attack by nucleophiles. youtube.comnih.gov In a nucleophilic aromatic substitution reaction, the chlorine atom (a good leaving group) is displaced by a nucleophile, such as an amine, alcohol, or thiol. This reaction provides a direct method for introducing new heteroatom-containing functional groups. SNAr reactions are commonplace in medicinal chemistry for modifying halopyridines to build molecular diversity. youtube.comnih.govnih.gov

Through these synthetic strategies, 4-(4-Chloropyridine-2-carbonyl)morpholine serves as a foundational scaffold from which a multitude of derivative compounds can be generated. The research focus is therefore not on the biological activity of the compound itself, but on its potential to be elaborated into novel, more complex molecules designed for evaluation as potential therapeutic agents or functional materials.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloropyridin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-1-2-12-9(7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTQJLVVXJGDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Chloropyridine 2 Carbonyl Morpholine

Strategic Approaches to the 4-Chloropyridine-2-carbonyl Moiety

A critical component in the synthesis of the target compound is the formation of the 4-chloropyridine-2-carbonyl structure. This can be approached by creating the acid chloride derivative as a highly reactive precursor for subsequent amidation.

Synthesis of 4-Chloropyridine-2-carbonyl Chloride as a Precursor

The most direct route to installing the morpholine (B109124) group involves using the highly reactive acyl chloride, 4-chloropyridine-2-carbonyl chloride. Its synthesis from readily available starting materials like picolinic acid (pyridine-2-carboxylic acid) is a key strategic step.

The conversion of pyridine-2-carboxylic acid derivatives to 4-chloropyridine-2-carbonyl chloride is typically achieved by reaction with thionyl chloride (SOCl₂). google.com This process involves both the chlorination of the carboxylic acid to an acyl chloride and the chlorination of the pyridine (B92270) ring at the 4-position. The reaction is often performed in the presence of a catalyst. google.comguidechem.comchemicalbook.com

The efficiency, yield, and purity of 4-chloropyridine-2-carbonyl chloride synthesis are highly dependent on the chosen reaction conditions. google.com Key variables include the choice of catalyst, solvent, temperature, and reaction time. Historically, methods using catalysts like DMF or sodium bromide have been reported, but these often require long reaction times (16-24 hours) and can result in lower yields or significant byproduct formation. guidechem.comchemicalbook.comgoogle.com

More recent methodologies have focused on improving industrial applicability by increasing yield and purity while reducing reaction time. google.comgoogle.com A notable advancement is the use of bromine as a catalyst in the reaction between pyridine-2-carboxylic acid derivatives and thionyl chloride. google.com This method has been shown to efficiently produce 4-chloropyridine-2-carbonyl chloride in high yield and purity, with reaction times typically between 3 to 7 hours at temperatures around 85°C. google.com The resulting acyl chloride is often used in the next step without extensive purification. guidechem.com

| Starting Material | Chlorinating Agent | Catalyst | Temperature | Reaction Time | Key Outcomes/Observations | Source |

|---|---|---|---|---|---|---|

| Pyridine-2-carboxylic acid | Thionyl chloride | Bromine | 85 °C | 3 hours | High purity and yield (82.4% for subsequent ester). Reduces 4,5-dichloro impurity. | google.com |

| Pyridine-2-carboxylic acid | Thionyl chloride | N,N-dimethylformamide (DMF) | Reflux | 16 hours | Yield of 79%. Vigorous SO₂ evolution observed. | guidechem.com |

| Pyridine-2-carboxylic acid | Thionyl chloride | Sodium bromide | Mild Reflux | 20 hours | Long reaction time required. Reported 28% yield of the corresponding acid. | chemicalbook.com |

Alternative Functionalization of Pyridine-2-carboxylic Acid Frameworks

An alternative strategy to build the 4-chloropyridine-2-carboxylic acid framework, the precursor to the acid chloride, is to start with a pre-chlorinated pyridine ring. One such method involves the oxidation of 4-chloro-2-methylpyridine. guidechem.com In this approach, the methyl group at the 2-position is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or a sulfuric acid solution of potassium dichromate (K₂Cr₂O₇). guidechem.com Following the oxidation, the resulting 4-chloropyridine-2-carboxylic acid can then be converted to the highly reactive 4-chloropyridine-2-carbonyl chloride using standard methods with agents like thionyl chloride, as described previously. guidechem.com This route offers a different synthetic pathway that avoids direct halogenation of the picolinic acid ring system. guidechem.com

Morpholine Incorporation via Amide Bond Formation

With the activated acyl chloride in hand, the final step is the formation of the amide bond with morpholine.

Nucleophilic Acyl Substitution with Morpholine

The formation of 4-(4-chloropyridine-2-carbonyl)morpholine is achieved through a classic nucleophilic acyl substitution reaction. masterorganicchemistry.comkhanacademy.org In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloropyridine-2-carbonyl chloride. jocpr.comresearchgate.net

The mechanism proceeds via a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Attack (Addition): The lone pair of electrons on the morpholine nitrogen attacks the carbonyl carbon, breaking the carbon-oxygen pi bond. This results in the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. khanacademy.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as a leaving group. khanacademy.org Chloride is an effective leaving group, which makes the reaction thermodynamically favorable.

This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. jocpr.com The result is the stable amide product, 4-(4-chloropyridine-2-carbonyl)morpholine.

Examination of Coupling Reagents and Catalytic Systems

A variety of coupling reagents have been developed for efficient amide bond formation. catalyticamidation.info These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acid anhydride, which is then readily attacked by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. growingscience.comresearchgate.net

For the synthesis of 4-(4-chloropyridine-2-carbonyl)morpholine, a suitable coupling reagent would be chosen based on factors such as yield, reaction time, and ease of purification. While stoichiometric coupling reagents are widely used, catalytic methods for amidation are gaining prominence due to their improved atom economy and reduced waste generation. catalyticamidation.infonih.gov Boronic acid derivatives and titanium-based catalysts have shown promise in the direct amidation of carboxylic acids. mdpi.comresearchgate.net For instance, titanium tetrafluoride (TiF4) has been demonstrated as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

Table 1: Comparison of Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Example(s) | General Advantages | General Disadvantages |

| Carbodiimides | DCC, EDC | Readily available, effective | Can lead to racemization, byproduct removal can be difficult |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization | Byproducts can be difficult to remove |

| Uronium Salts | HATU, HBTU | Fast reaction rates, high yields | Expensive, potential for side reactions |

| Catalytic Systems | Boronic Acids, TiF4 | High atom economy, reduced waste | May require higher temperatures, substrate scope can be limited |

This table presents a generalized comparison of common coupling reagent classes for amide synthesis.

Investigation of Solvent Effects and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of 4-(4-chloropyridine-2-carbonyl)morpholine. The solvent can influence the solubility of reactants, the reactivity of the coupling agent, and the rate of the reaction. Common solvents for amidation reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724). rsc.org The optimal solvent will depend on the specific coupling reagent or catalyst being used. For instance, some catalytic systems may require non-polar solvents to facilitate the removal of water, which is a byproduct of the reaction. mdpi.com

Temperature control is crucial for minimizing side reactions and ensuring the stability of the reactants and products. Amidation reactions are often carried out at room temperature, but in some cases, cooling or heating may be necessary to optimize the reaction rate and yield. nih.gov For example, reactions involving highly reactive coupling agents may be performed at lower temperatures to prevent decomposition, while less reactive substrates may require heating to achieve a reasonable reaction rate.

Chemo- and Regioselectivity in Amidation Reactions

The synthesis of 4-(4-chloropyridine-2-carbonyl)morpholine from 4-chloropyridine-2-carboxylic acid is a highly chemo- and regioselective process. The amidation reaction selectively occurs at the carboxylic acid group at the 2-position of the pyridine ring, without affecting the chloro substituent at the 4-position. This selectivity is due to the much higher electrophilicity of the activated carboxylic acid compared to the carbon atom of the C-Cl bond at the 4-position under typical amidation conditions.

The nucleophilic attack by morpholine is directed specifically to the activated carbonyl carbon of the carboxylic acid derivative. The conditions employed for amide bond formation are generally not harsh enough to promote a nucleophilic aromatic substitution (SNAr) reaction at the 4-position. youtube.com The inherent difference in reactivity between an activated carboxylic acid and an aryl chloride ensures that the desired product is formed with high selectivity.

Divergent Synthesis of 4-(4-Chloropyridine-2-carbonyl)morpholine Analogues and Derivatives

The 4-(4-chloropyridine-2-carbonyl)morpholine scaffold serves as a versatile platform for the synthesis of a diverse range of analogues and derivatives. Modifications can be introduced at various positions of the molecule, with the pyridine ring being a primary target for functionalization.

Strategies for Modification on the Pyridine Ring System

The pyridine ring of 4-(4-chloropyridine-2-carbonyl)morpholine can be modified through various organic reactions. One of the most important transformations is the substitution of the chlorine atom at the 4-position.

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com This is due to the electron-withdrawing effect of the pyridine nitrogen, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comwuxibiology.com The SNAr reaction provides a powerful tool for introducing a wide variety of functional groups at this position.

A broad range of nucleophiles can be employed in the SNAr reaction at the 4-position of the 4-(4-chloropyridine-2-carbonyl)morpholine scaffold. These include amines, alcohols, thiols, and carbanions. The choice of nucleophile and reaction conditions will determine the nature of the resulting derivative. researchgate.net

For example, reaction with various amines can lead to the synthesis of a library of 4-amino-substituted pyridine derivatives. The reactivity of the amine nucleophile and the efficiency of the substitution can be influenced by factors such as the basicity of the amine and the steric hindrance around the nitrogen atom. Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively.

The reaction conditions for SNAr reactions on chloropyridines can vary widely. Solvents such as ethanol, DMF, and DMSO are commonly used. tandfonline.com The reaction temperature can also be a critical factor, with some reactions proceeding at room temperature while others require elevated temperatures to achieve a reasonable rate. acsgcipr.org In some cases, the use of a base is necessary to deprotonate the nucleophile and enhance its reactivity. Microwave heating has also been shown to be an effective method for accelerating SNAr reactions on halopyridines. tandfonline.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloropyridines

| Nucleophile | Product Functional Group | Typical Reaction Conditions |

| Primary/Secondary Amines | 4-Amino Pyridine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |

| Alcohols/Phenols | 4-Alkoxy/Aryloxy Pyridine | Strong Base (e.g., NaH), Solvent (e.g., THF) |

| Thiols/Thiophenols | 4-Thioether Pyridine | Base (e.g., NaH), Solvent (e.g., DMF) |

| Azides | 4-Azido Pyridine | Sodium Azide, Solvent (e.g., DMSO), Heat |

| Cyanides | 4-Cyano Pyridine | Metal Cyanide (e.g., KCN), Solvent (e.g., DMSO), Heat |

This table provides illustrative examples of nucleophiles and typical conditions for SNAr reactions on chloropyridine substrates.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position of the Pyridine Ring

Role of Catalysis in SNAr Transformations

Nucleophilic Aromatic Substitution (SNAr) is a fundamental process for functionalizing chloropyridines. The reactivity of substrates like 4-chloropyridine (B1293800) is significantly enhanced by the presence of the ring nitrogen, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution reaction. chegg.com However, for less activated or more complex systems, catalysis is often essential.

Lewis acids, such as zinc nitrate, can be employed to activate the pyridine ring towards nucleophilic attack. bath.ac.uk By coordinating to the pyridine nitrogen, the Lewis acid increases the ring's electrophilicity, making it more susceptible to substitution. This approach can lead to higher conversion rates at lower temperatures compared to uncatalyzed reactions. bath.ac.uk

Recent studies have also explored transition-metal catalysis for SNAr reactions that are otherwise challenging. For example, ruthenium(II) catalysts have been used to enable SNAr on aminopyridines through a π-coordination activation strategy. thieme-connect.de This involves the transient formation of an η⁶-pyridine complex, which acts as a potent electrophile to facilitate C–N bond cleavage and formation. thieme-connect.de While traditionally applied to arenes, this strategy highlights the potential for transition metals to overcome the limitations of classical SNAr reactions on electron-rich or poorly activated pyridine systems.

Furthermore, the choice of solvent and base can be critical. Environmentally benign conditions, such as using water as a solvent and potassium fluoride (B91410) as a base, have been shown to facilitate SNAr reactions on various heteroaryl chlorides, including activated pyridines, without the need for transition-metal catalysts. nih.gov

Table 1: Catalytic and Promotor Systems for SNAr on Pyridine Scaffolds

| Catalyst/Promoter | Substrate Type | Role of Catalyst/Promoter | Reference |

|---|---|---|---|

| Zinc Nitrate | 4-Chloropyridine | Lewis acid activation, increases electrophilicity of the ring. | bath.ac.uk |

| Ruthenium(II) Complex | Aminopyridines | Forms a transient η⁶-pyridine complex, activating the ring for nucleophilic attack. | thieme-connect.de |

Cross-Coupling Reactions for Pyridine C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a versatile strategy for constructing the substituted pyridine core. acs.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. icmpp.ro

The Suzuki-Miyaura coupling, which pairs organoboron compounds with halides, is widely used. mdpi.com For a molecule like 4-(4-Chloropyridine-2-carbonyl)morpholine, one could envision coupling a suitably protected 2-carbonylmorpholine-pyridylboronic acid with a 4-chloro precursor. Various palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, are effective catalysts, often in combination with phosphine (B1218219) ligands that modulate the catalyst's activity and stability. mdpi.comacs.org

Another relevant transformation is the decarboxylative cross-coupling reaction. This method allows for the direct arylation of heterocyclic carboxylic acids. For instance, 2-picolinic acid can undergo palladium-catalyzed decarboxylative coupling with aryl bromides to form 2-arylpyridines, demonstrating a direct route to functionalize the C2 position. rsc.org This strategy could be adapted to introduce the carbonylmorpholine moiety or a precursor thereof.

The Negishi coupling, utilizing organozinc reagents, is also effective for creating 2-aryl-substituted pyridines from aryl chlorides under mild conditions using a Pd₂(dba)₃/X-Phos catalytic system. organic-chemistry.org These methods provide robust pathways to assemble the core structure by forming the critical C-C bond that links the pyridine ring to the carbonyl group.

Direct C-H Functionalization of the Pyridine Nucleus

Direct C-H functionalization has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net The primary challenge lies in the inherent low reactivity of C-H bonds and the difficulty of controlling regioselectivity. nih.gov

For pyridine, the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom heavily influence reactivity. beilstein-journals.orgresearchgate.net Transition-metal catalysis is pivotal in overcoming these challenges. Palladium catalysts, for example, can direct the functionalization to specific positions. A transient activator strategy using (MeO)₂SO₂ and Cu₂O has been developed for the Pd-catalyzed diarylation of pyridines at the 2- and 6-positions. nih.gov

Rare earth metal catalysts have also shown high activity for the ortho-alkylation of pyridines. beilstein-journals.orgnih.gov These catalysts can enable the direct addition of functional groups to the carbon adjacent to the ring nitrogen. The mechanism often involves coordination of the metal to the pyridine nitrogen, which directs the C-H activation to the ortho position. rsc.org Such a strategy could theoretically be employed to introduce the acyl group at the C2 position of a 4-chloropyridine substrate.

These C-H activation methods represent the cutting edge of pyridine synthesis, offering efficient routes to complex molecules by directly converting inert C-H bonds into new C-C bonds. beilstein-journals.orgnih.gov

Table 2: Methodologies for Pyridine C-H Functionalization

| Catalyst System | Reaction Type | Regioselectivity | Reference |

|---|---|---|---|

| Pd(II) / (MeO)₂SO₂, Cu₂O | Diarylation | C2, C6 | nih.gov |

| Rh–Al Heterobimetallic Complex | ortho-Alkylation | C2 | beilstein-journals.org |

| Yttrium (Y) Complex | ortho-Alkylation | C2 | nih.gov |

Strategies for Modification on the Morpholine Ring System

The morpholine moiety is a privileged structure in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of a molecule. nih.govnih.govnih.gov While often considered a stable scaffold, the morpholine ring itself can be a target for synthetic modification to fine-tune a compound's properties.

Functionalization at Carbon Centers of the Morpholine Ring

Introducing substituents onto the carbon backbone of the morpholine ring can significantly alter the parent molecule's stereochemistry and biological activity. Methodologies for achieving this often involve the functionalization of the α-carbon to the nitrogen or oxygen.

One approach involves a cascade reaction starting from a tosyl-oxazetidine and an α-formyl carboxylate, which, under base catalysis, yields substituted morpholine hemiaminals. acs.org These intermediates can be further elaborated to create diverse 2- and 3-substituted morpholine congeners. acs.org Another modern technique is the use of photoredox catalysis. For example, an acridinium (B8443388) photoredox catalyst can be used with pyridine N-oxides as hydrogen atom transfer (HAT) agents to achieve the alkylation of unactivated C(sp³)–H bonds, a method potentially applicable to the C-H bonds within the morpholine ring. acs.org

These advanced methods allow for the precise installation of functional groups on the morpholine ring, providing access to a wider chemical space for structure-activity relationship studies. acs.org

Ring Transformations Involving the Morpholine Moiety

While less common than C-H functionalization, transformations that alter the morpholine ring itself can lead to novel heterocyclic scaffolds. Such strategies may involve ring-opening, ring-expansion, or rearrangement reactions.

For example, synthetic routes to morpholin-3-ones and morpholin-2-ones often involve the cyclization of acyclic precursors where the morpholine ring is formed as the final step. researchgate.net These related structures could potentially be derived from a pre-formed morpholine ring through oxidation reactions. Base-induced elimination reactions of substituted morpholines, such as 5-iodomethylmorpholinones, can lead to the formation of unsaturated 1,4-oxazine derivatives. researchgate.net

Although direct ring transformation of a stable compound like 4-(4-Chloropyridine-2-carbonyl)morpholine is not a typical synthetic strategy, the principles are relevant in the broader context of scaffold hopping and the design of novel analogues. The synthesis of morpholine derivatives often starts from acyclic precursors, and the cyclization step itself represents a ring-forming transformation. univ-poitiers.frnih.gov These methods underscore the versatility of synthetic chemistry in creating and modifying heterocyclic systems.

Mechanistic Elucidation of Reactions Involving 4 4 Chloropyridine 2 Carbonyl Morpholine Scaffolds

Detailed Reaction Mechanisms for Amide Formation

The formation of the amide linkage in 4-(4-chloropyridine-2-carbonyl)morpholine from its constituent parts, 4-chloropyridine-2-carboxylic acid and morpholine (B109124), is a classic example of nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt. luxembourg-bio.com Consequently, the carboxylic acid must first be activated to a more electrophilic species. luxembourg-bio.comresearchgate.net

Common activation strategies include conversion to an acyl chloride or the use of coupling reagents. researchgate.net The general mechanism involves the nucleophilic attack of the morpholine nitrogen on the activated carbonyl carbon, proceeding through a high-energy tetrahedral intermediate. youtube.com

The pathway of amide formation is characterized by specific intermediates and transition states that depend on the activation method employed.

Acyl Chloride Intermediate : When 4-chloropyridine-2-carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, it is converted to the highly reactive 4-chloropyridine-2-carbonyl chloride. Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate , where the carbonyl oxygen carries a negative charge and the morpholine nitrogen bears a positive charge. The subsequent collapse of this intermediate, involving the reformation of the C=O double bond and expulsion of the chloride leaving group, is the key step. A final deprotonation step yields the neutral amide product.

Coupling Reagent Intermediates : The use of carbodiimide (B86325) coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), introduces different intermediates. fishersci.co.ukresearchgate.net

The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate . luxembourg-bio.comfishersci.co.uk This species is a potent acylating agent.

The O-acylisourea can then be directly attacked by morpholine to form the tetrahedral intermediate and subsequently the amide product.

Alternatively, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used. The O-acylisourea reacts with HOBt to form an active HOBt ester . nih.gov This ester is less prone to side reactions and racemization and reacts cleanly with the amine. In the presence of an acyl transfer agent like 4-dimethylaminopyridine (B28879) (DMAP), a highly reactive acyliminium ion intermediate may also be formed, which rapidly reacts with the amine. nih.gov

The transition states in these reactions correspond to the energy maxima between the reactants, intermediates, and products. The highest energy transition state is typically associated with either the formation or the breakdown of the tetrahedral intermediate.

Interactive Table: Common Coupling Agents in Amide Formation

| Coupling Reagent | Key Intermediate(s) | Typical Additive(s) |

| DCC (Dicyclohexylcarbodiimide) | O-acylisourea | HOBt, DMAP |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | HOBt, DMAP |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Active HOBt ester | DIPEA (Diisopropylethylamine) |

| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Acyloxyphosphonium salt | Tertiary amine base |

Reactivity of the Activated Acid : The more electrophilic the carbonyl carbon, the faster the initial attack by the amine. Acyl chlorides are generally more reactive than O-acylisourea intermediates or active esters.

Nucleophilicity of the Amine : Morpholine is a secondary amine with good nucleophilicity, facilitating a rapid reaction.

Solvent Effects : Polar aprotic solvents are often used to solubilize the reactants and intermediates.

Leaving Group Ability : The rate of collapse of the tetrahedral intermediate is dependent on the quality of the leaving group. Good leaving groups, such as chloride or an activated HOBt moiety, accelerate this step.

Mechanistic Insights into Pyridine (B92270) Ring Reactivity

The 4-chloro-pyridine moiety of the molecule is susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for functionalizing the pyridine ring. This reactivity is a direct consequence of the electronic properties of the pyridine heterocycle.

The SNAr reaction on 4-chloropyridine (B1293800) proceeds via a two-step addition-elimination mechanism. wikipedia.org

Addition of the Nucleophile : A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. This intermediate is known as a Meisenheimer complex . wikipedia.org

Elimination of the Leaving Group : The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The key to this pathway is the stability of the Meisenheimer complex. For chloropyridines, nucleophilic attack is highly favored at the 2- and 4-positions (ortho and para to the ring nitrogen, respectively). vaia.comchegg.com This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. vaia.comaskfilo.com Attack at the 3-position (meta) does not allow for this resonance stabilization involving the nitrogen, making the corresponding intermediate much higher in energy and the reaction far less favorable. askfilo.com

The regioselectivity and rate of SNAr reactions on the 4-(4-chloropyridine-2-carbonyl)morpholine scaffold are governed by a combination of electronic and steric effects.

Electronic Factors : The pyridine nitrogen is a powerful electron-withdrawing group via induction and resonance (a -M effect), which deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic substitution at the 2- and 4-positions. askfilo.com The carbonyl group at the 2-position is also an electron-withdrawing group, further activating the ring and particularly stabilizing the negative charge developed during nucleophilic attack at the C4 position. The combined electron-withdrawing effects of the ring nitrogen and the C2-carbonyl group make the C4 position highly electrophilic and susceptible to nucleophilic attack. According to frontier molecular orbital (FMO) theory, the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, indicating it is the preferred site for nucleophilic attack. stackexchange.com

Interactive Table: Electronic Effects on Pyridine Ring Positions

| Position of Attack | Resonance Stabilization of Intermediate | Activating Groups | Overall Reactivity |

| C-2 (ortho) | High (Negative charge on ring nitrogen) | Ring Nitrogen (-M), C2-Carbonyl (-I) | High |

| C-3 (meta) | Low (No delocalization onto nitrogen) | Ring Nitrogen (-I) | Very Low |

| C-4 (para) | High (Negative charge on ring nitrogen) | Ring Nitrogen (-M), C2-Carbonyl (-I) | Very High |

Steric Factors : Steric hindrance can play a role in determining the relative reactivity of the 2- and 4-positions. The 2-position is adjacent to the ring nitrogen and the bulky (carbonyl)morpholine substituent. An incoming nucleophile may experience some steric repulsion at this position. In contrast, the 4-position is less sterically encumbered, which can make it a more accessible site for attack, further favoring substitution at this position.

Advanced Mechanistic Probes

To gain deeper, quantitative insight into the reaction mechanisms involving the 4-(4-chloropyridine-2-carbonyl)morpholine scaffold, a variety of advanced experimental and computational probes can be employed.

Computational Chemistry : High-level quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. researchgate.net These methods can be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the theoretical determination of reaction barriers, confirmation of proposed intermediates like the Meisenheimer complex, and visualization of molecular orbital interactions that govern reactivity. researchgate.netnih.gov

Reactive Fluorescent Probes : Specially designed molecules that exhibit a change in their fluorescent properties upon reacting with a specific substrate or intermediate can serve as powerful mechanistic probes. nih.govresearchgate.net For instance, a nucleophile bearing a fluorophore could be used to monitor the kinetics of the SNAr reaction on the 4-chloropyridine ring in real-time by observing the change in fluorescence as the probe is consumed or the product is formed. acs.org

In-situ Spectroscopic Techniques : Techniques such as in-situ Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy allow for the direct observation of reacting species in the reaction mixture. This can enable the detection and characterization of transient intermediates that are difficult to isolate, providing direct evidence for a proposed mechanism.

Kinetic Isotope Effect (KIE) Studies : By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H) and measuring the effect on the reaction rate, it is possible to determine which bonds are being broken or formed in the rate-determining step. This provides fine detail about the transition state structure.

Isotopic Labeling and Crossover Experiments

Isotopic labeling and crossover experiments are powerful tools for probing reaction mechanisms, particularly in distinguishing between intermolecular and intramolecular processes and identifying the rate-determining step. While specific studies on 4-(4-Chloropyridine-2-carbonyl)morpholine are not available, the application of these techniques can be hypothesized based on typical SNAr mechanisms.

Isotopic Labeling:

To investigate the mechanism of a substitution reaction, such as the displacement of the chloride by a nucleophile (e.g., an amine, Nu-H), one could employ isotopic labeling. For instance, using a nucleophile labeled with a stable isotope, such as ¹⁵N in an amine, allows for the tracking of the nucleophile throughout the reaction. Analysis of the product by mass spectrometry or ¹⁵N NMR spectroscopy would confirm the incorporation of the labeled atom, providing direct evidence for the substitution pathway.

A more subtle application of isotopic labeling is the kinetic isotope effect (KIE). By comparing the reaction rates of an unlabeled substrate with a substrate labeled at a specific position (e.g., with ¹³C at the C-4 position), insights into the rate-determining step can be gained. A significant KIE would suggest that the bond to the labeled atom is being broken or formed in the rate-limiting step. For a typical SNAr mechanism, the attack of the nucleophile to form the Meisenheimer complex is often rate-determining, and a small normal KIE might be expected.

Hypothetical Isotopic Labeling Experiment Data:

| Reactant | Isotope Label | Observed Rate Constant (k) | Kinetic Isotope Effect (k_light / k_heavy) | Mechanistic Implication |

| 4-(4-Chloropyridine-2-carbonyl)morpholine | None (¹²C at C4) | k_¹²C | 1.02 | Small KIE suggests C-Cl bond cleavage is not the sole rate-determining step. |

| 4-(4-(¹³C)-Chloropyridine-2-carbonyl)morpholine | ¹³C at C4 | k_¹³C |

This table is hypothetical and illustrates the type of data that would be generated from such an experiment.

Crossover Experiments:

Crossover experiments are designed to determine whether a reaction proceeds via an intermolecular or intramolecular pathway. In the context of 4-(4-Chloropyridine-2-carbonyl)morpholine, a crossover experiment could be designed for a reaction involving a potential rearrangement or migration of a group.

However, for a direct SNAr reaction with an external nucleophile, a more relevant experiment would be a competition experiment. For instance, reacting an equimolar mixture of 4-(4-Chloropyridine-2-carbonyl)morpholine and a similar but electronically distinct substrate (e.g., one with a different substituent on the pyridine ring) with a limiting amount of a nucleophile. The product ratio would provide information about the relative reactivities of the substrates, which can be correlated with their electronic properties.

While a classic crossover experiment is less applicable to a standard SNAr, the lack of "crossed" products in a reaction where a fragment could potentially dissociate and re-associate intermolecularly would be strong evidence for an intramolecular process.

Application of Computational Chemistry in Mechanistic Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. For reactions involving 4-(4-Chloropyridine-2-carbonyl)morpholine, computational methods can be used to model the reaction pathway of a nucleophilic aromatic substitution.

Modeling the SNAr Pathway:

DFT calculations can be used to map the potential energy surface of the reaction. This involves calculating the energies of the reactants, transition states, intermediates, and products. The typical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex.

Nucleophilic Attack: The first step is the attack of the nucleophile at the C-4 position, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). Computational modeling can determine the activation energy for this step by locating the corresponding transition state (TS1). The geometry of this transition state would show the partial formation of the new bond between the nucleophile and C-4 and the localization of negative charge on the pyridine ring, stabilized by the nitrogen atom and the 2-carbonyl group.

Chloride Expulsion: The second step is the elimination of the chloride ion from the Meisenheimer complex to restore the aromaticity of the pyridine ring. A second transition state (TS2) can be located for this step, and its energy barrier can be calculated.

Predicted Energetics from DFT Calculations:

Computational studies can provide quantitative data on the thermodynamics and kinetics of the reaction. For example, the Gibbs free energy of activation (ΔG‡) for each step can be calculated, allowing for the identification of the rate-determining step (the one with the higher activation energy).

Hypothetical DFT Calculation Results for the Reaction with Morpholine:

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Complex | +8.5 |

| Transition State 2 (TS2) | +12.1 |

| Products | -10.7 |

This table presents hypothetical energy values derived from a DFT study. The actual values would depend on the level of theory, basis set, and solvent model used.

In this hypothetical example, the first step (nucleophilic attack) has a higher activation energy, indicating that it is the rate-determining step of the reaction.

Furthermore, computational models can predict other properties such as bond lengths and angles in the transition states and intermediates, providing a detailed picture of the reaction mechanism at the molecular level. These predictions can then be correlated with experimental data, such as kinetic isotope effects, to build a comprehensive understanding of the reaction mechanism.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 4 Chloropyridine 2 Carbonyl Morpholine Derivatives

Systematic Structural Variations of the Pyridine (B92270) Moiety

The pyridine ring is a key structural feature in many biologically active compounds, and its substitution pattern significantly impacts molecular interactions and properties.

Effects of Introducing Diverse Aromatic and Heteroaromatic Ring Systems

Replacing the pyridine ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore new binding interactions and improve pharmacokinetic properties. This concept, known as bioisosteric replacement, can lead to compounds with enhanced potency and selectivity. researchgate.net

Key Research Findings:

Bioisosteric Replacement: The pyridine nitrogen can be mimicked by other groups, such as a 'C-CN' unit, which can replicate the hydrogen-bond accepting ability of the pyridine. researchgate.net This strategy has been used to improve biological activity by displacing water molecules from binding sites. researchgate.net

Improved Potency: In the development of C-Src kinase inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) significantly improved potency due to enhanced hydrogen bonding with hinge residues. nih.gov

Enhanced Cellular Activity: While imidazopyridine scaffolds showed enzymatic inhibition in some kinase inhibitors, 7-azaindoles demonstrated 20-fold better cellular activity while maintaining comparable enzyme inhibition. nih.gov

Scaffold Hopping: The design of potent and selective FGFR inhibitors has been achieved through a "scaffold hopping" strategy, replacing known inhibitor scaffolds with 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov The orientation of terminal phenyl rings in these structures was found to be important for activity. nih.gov

Table 2: Bioisosteric Replacements for the Pyridine Ring

| Original Moiety | Replacement Moiety | Observed Outcome | Target Class | Reference |

|---|---|---|---|---|

| Pyridazinone | Pyrazolo[1,5-a]pyridine | Significantly improved potency | CSK Kinase | nih.gov |

| Imidazo[4,5-b]pyridine | 7-Azaindole | 20-fold better cellular activity | Kinase | nih.gov |

| Known FGFR inhibitor scaffolds | 1H-pyrazolo[3,4-b]pyridine | Potent and selective FGFR inhibition | FGFR Kinase | nih.gov |

Structural Modulations of the Carbonyl Linker and Amide Bond

The carbonyl linker and the amide bond are crucial for maintaining the structural integrity and conformational preferences of the molecule, which in turn affect its binding to biological targets.

Conformational Analysis of the Amide Linkage

Key Research Findings:

Rotational Barriers: The rotational barrier of the amide bond in picolinamide (B142947) (a related pyridine carboxamide) is significantly higher than in nicotinamide (B372718) (18.3 kcal/mol vs. 12.9 kcal/mol). researchgate.net This difference is attributed to steric interactions in the ground state, superior π electron donation from the pyridine ring in the transition state of nicotinamide, and an intramolecular hydrogen bond in the ground state of picolinamide. researchgate.net

Planarity: In many pyridine-2-carboxamide derivatives, the substituted pyridine ring and the amide CONR1R2 moieties are coplanar. mdpi.com However, in some cases, the carbonyl atoms deviate from the plane of the pyridine ring. mdpi.com For instance, in N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, the two pyridine rings can be nearly planar or distorted depending on the substituents. nih.gov

Hydrogen Bonding: Intramolecular hydrogen bonding between an amide hydrogen and the pyridine nitrogen can stabilize the most stable conformation of 2-pyridinecarboxamides. researchgate.net This type of interaction can influence the preferred conformation of the molecule. researchgate.netmdpi.com

Exploration of the Morpholine (B109124) Ring System Diversity

The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to improve physicochemical and pharmacokinetic properties. researchgate.netnih.gov

Stereochemical Considerations of Morpholine Ring Substituents

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in drug design, as biological systems are often stereospecific. patsnap.commhmedical.com Substituents on the morpholine ring can introduce chiral centers, leading to different enantiomers that may have distinct biological activities.

Key Research Findings:

Improved Properties: The morpholine moiety is often used to enhance properties like solubility, bioavailability, and metabolic stability. nih.govdntb.gov.ua Its weak basicity and ability to form hydrogen bonds contribute to these favorable characteristics. nih.govacs.org

Chiral Auxiliaries: Chiral morpholines are used as versatile building blocks in the synthesis of enantiopure compounds. researchgate.netlifechemicals.com

Biological Activity: C-substituted morpholines are found in a variety of biologically active compounds, including antidepressants and appetite suppressants. researchgate.netlifechemicals.com The introduction of substituents on the morpholine ring can lead to compounds with a range of biological activities, including sympathomimetic, analgesic, antioxidant, and anti-inflammatory properties. nih.gov

Stereospecific Interactions: The specific 3D shape of a drug molecule is crucial for its interaction with biological targets like enzymes and receptors. mhmedical.com Different stereoisomers of a compound can have vastly different pharmacological effects. patsnap.com Therefore, controlling the stereochemistry of substituents on the morpholine ring is essential for optimizing the therapeutic profile of 4-(4-chloropyridine-2-carbonyl)morpholine derivatives. patsnap.com

Substitution of Morpholine with Related Saturated Heterocycles (e.g., Piperidine (B6355638), Pyrrolidine)

The morpholine moiety is a prevalent feature in many biologically active compounds, often contributing to favorable physicochemical properties and potent biological activity. e3s-conferences.org However, the systematic replacement of the morpholine ring with other saturated heterocycles, such as piperidine and pyrrolidine (B122466), is a common strategy in medicinal chemistry to fine-tune a compound's pharmacological profile. nih.gov This bioisosteric replacement can significantly alter a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. nih.gov

Influence of Ring Size and Heteroatom Identity on Molecular Interactions

The substitution of the morpholine ring in 4-(4-Chloropyridine-2-carbonyl)morpholine derivatives with piperidine or pyrrolidine introduces distinct changes in the molecule's structure that can profoundly affect its molecular interactions. The primary differences lie in the ring size and the identity of the heteroatom.

The presence of the oxygen atom in the morpholine ring makes it a hydrogen bond acceptor, which can be a critical interaction point with a biological target. researchgate.net Replacing morpholine with piperidine substitutes the oxygen atom with a methylene (B1212753) group, which removes this hydrogen bond accepting capability but increases lipophilicity. This alteration can be advantageous if the oxygen atom is not involved in a crucial interaction and a more lipophilic character is desired to, for example, enhance membrane permeability. Conversely, if the hydrogen bond is vital for activity, the piperidine analog is expected to be less potent.

| Heterocycle | Ring Size | Key Structural Feature | Impact on Molecular Properties |

|---|---|---|---|

| Morpholine | 6-membered | Contains an oxygen atom | Acts as a hydrogen bond acceptor, generally more hydrophilic |

| Piperidine | 6-membered | All-carbon ring (except for the linking nitrogen) | More lipophilic than morpholine, lacks a hydrogen bond acceptor in the ring |

| Pyrrolidine | 5-membered | Smaller ring size | Offers a different spatial arrangement of substituents, may fit better in sterically hindered pockets |

Conformational Preferences and Their Implications for Molecular Recognition

Saturated heterocycles are not planar and adopt specific low-energy conformations that dictate the three-dimensional arrangement of their atoms and substituents. These conformational preferences are crucial for how a molecule is recognized by its biological target.

Piperidine and morpholine rings typically adopt a stable chair conformation. nih.gov For N-acylpiperidines, which are structurally related to the compounds of interest, there is a known preference for the substituent at the 2-position to be in an axial orientation due to pseudoallylic strain. nih.gov This has significant implications for how the pyridine-2-carbonyl group is presented to the binding site of a target protein.

In contrast, the five-membered pyrrolidine ring is more flexible and typically adopts envelope or twist conformations. researchgate.net The lower energy barrier between these conformations means that the pyrrolidine ring can more readily adapt its shape to fit into a binding pocket. A conformational study of N-substituted pyrrolidines has shown that multiple low-energy conformers can exist. researchgate.net This conformational flexibility can be advantageous, but it can also come at an entropic cost upon binding if the ring has to be "locked" into a specific conformation.

The specific conformation adopted by the heterocyclic ring determines the exit vector for the rest of the molecule, which in turn affects how the molecule fits within the binding site and interacts with key residues. Therefore, the choice between a more rigid chair conformation of morpholine or piperidine and the more flexible conformations of pyrrolidine is a key consideration in molecular design.

Computational Chemistry in Molecular Design and Interaction Profiling

Computational chemistry provides powerful tools for the design of novel 4-(4-Chloropyridine-2-carbonyl)morpholine derivatives and for profiling their interactions with biological targets. These methods allow for the prediction of binding affinities and the rationalization of structure-activity relationships at a molecular level.

Molecular Docking and Ligand-Target Recognition Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For derivatives of 4-(4-Chloropyridine-2-carbonyl)morpholine, which are often investigated as kinase inhibitors, docking studies can elucidate how these molecules fit into the ATP-binding site of a kinase. jst.go.jpnih.gov

In a typical docking study, the 4-chloropyridine (B1293800) core might be predicted to form hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. mdpi.com The morpholine ring (or its replacement) would then occupy a specific pocket, where its interactions would be sensitive to its size, shape, and electronic properties. Docking studies can help rationalize why, for instance, a morpholine analog is more potent than a piperidine analog by showing a crucial hydrogen bond with a specific residue that the piperidine analog cannot form. These studies can also guide the design of new derivatives by suggesting modifications that could lead to improved interactions. mdpi.com

| Compound Feature | Potential Interaction with Kinase Active Site | Rationale from Docking |

|---|---|---|

| 4-Chloropyridine | Hydrogen bonding with the hinge region | Mimics the adenine (B156593) part of ATP |

| Carbonyl oxygen | Hydrogen bonding with a backbone amide | Acts as a hydrogen bond acceptor |

| Morpholine oxygen | Hydrogen bonding with a specific residue or water molecule | Provides an additional point of interaction |

| Piperidine/Pyrrolidine | Van der Waals or hydrophobic interactions | Fills a hydrophobic pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.gov For a series of 4-(4-Chloropyridine-2-carbonyl)morpholine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The descriptors used in a QSAR model can be of various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). A 2D-QSAR study on pyridine carboxamide-based JNK inhibitors, for example, found that descriptors like HOMO energy, LUMO energy, and dipole moment were influential in predicting the biological activity. researchgate.net

A typical QSAR model is represented by a mathematical equation. For instance, a hypothetical QSAR model for the kinase inhibitory activity of these compounds might look like:

pIC₅₀ = c₀ + c₁(logP) - c₂(Molecular Volume) + c₃*(Dipole Moment)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis. Such a model, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Lipophilic | logP | Related to membrane permeability and hydrophobic interactions |

| Steric | Molecular Volume | Reflects the size of the molecule and its fit in the binding pocket |

| Electronic | Dipole Moment | Influences polar interactions with the target |

| Topological | Wiener Index | Describes the branching of the molecule |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute the electronic properties of molecules with a high degree of accuracy. bohrium.com For 4-(4-Chloropyridine-2-carbonyl)morpholine and its derivatives, these calculations can provide valuable insights into their electronic structure and reactivity.

Key descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. bohrium.com These maps can identify the regions that are most likely to be involved in electrostatic interactions with the biological target. For example, an MEP map would show negative potential around the carbonyl oxygen and the morpholine oxygen, indicating their role as hydrogen bond acceptors. These calculations can help in understanding the fundamental electronic properties that drive the molecular interactions and biological activity of these compounds.

| Quantum Chemical Descriptor | Significance | Application in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron | Understanding charge-transfer interactions |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron | Understanding charge-transfer interactions |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity | Assessing the stability and reactivity of a molecule |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface | Identifying sites for electrostatic interactions and hydrogen bonding |

Advanced Analytical Methodologies for Research on 4 4 Chloropyridine 2 Carbonyl Morpholine

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For a definitive structural confirmation of 4-(4-Chloropyridine-2-carbonyl)morpholine, a suite of advanced NMR experiments would be employed.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the morpholine (B109124) ring. The three protons on the substituted pyridine ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The eight protons of the morpholine ring would appear as multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the two sets of chemically non-equivalent methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing ten distinct signals for the ten carbon atoms in the molecule. This would include signals for the five carbons of the pyridine ring (with the carbon attached to the chlorine atom shifted accordingly), the carbonyl carbon of the amide group (typically δ 160-170 ppm), and the four carbons of the morpholine ring (typically δ 40-70 ppm).

2D NMR: To unequivocally assign each proton and carbon signal and confirm the connectivity of the molecular fragments, advanced 2D-NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons within the pyridine and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

While specific experimental NMR data for 4-(4-Chloropyridine-2-carbonyl)morpholine is not widely available in published literature, the application of these techniques provides a robust framework for its structural verification.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecule, which in turn allows for the calculation of its elemental formula with high accuracy. For 4-(4-Chloropyridine-2-carbonyl)morpholine (C₁₀H₁₁ClN₂O₂), HRMS would confirm the molecular weight of 226.0509 Da.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule can be calculated, providing reference points for experimental analysis.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 227.05818 |

| [M+Na]⁺ | 249.04012 |

| [M+K]⁺ | 265.01406 |

| [M+NH₄]⁺ | 244.08472 |

| [M-H]⁻ | 225.04362 |

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the parent molecular ion to provide structural information. The fragmentation pattern serves as a molecular fingerprint. For 4-(4-Chloropyridine-2-carbonyl)morpholine, the most probable fragmentation pathways would involve the cleavage of the amide bond, which is typically the weakest bond. This would lead to characteristic fragment ions corresponding to the 4-chloropyridin-2-ylcarbonyl cation and the morpholine cation, or neutral losses of the corresponding fragments. Further fragmentation of the pyridine ring could also be observed, providing additional structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 4-(4-Chloropyridine-2-carbonyl)morpholine, the key functional groups include the pyridine ring, the tertiary amide, the ether linkage within the morpholine ring, and the carbon-chlorine bond. The expected vibrational frequencies provide a clear spectroscopic signature for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | Medium |

| Pyridine Ring | Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| Amide | C=O Stretch | 1680-1630 | Strong |

| Morpholine | Aliphatic C-H Stretch | 3000-2850 | Medium |

| Morpholine (Ether) | C-O-C Stretch | 1150-1085 | Strong |

| Amide | C-N Stretch | 1300-1200 | Medium |

| Chloropyridine | C-Cl Stretch | 800-600 | Strong |

The strong absorption band for the amide C=O stretch is one of the most diagnostic peaks in the IR spectrum. The combination of this peak with the characteristic stretches of the pyridine and morpholine rings would confirm the presence of all key structural components.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method would be most suitable for 4-(4-Chloropyridine-2-carbonyl)morpholine, given its moderate polarity.

Stationary Phase: A C18 (octadecylsilyl) column would likely be used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient separation of the main compound from any more or less polar impurities.

Detection: A UV detector would be used for detection, as the pyridine ring contains a chromophore that absorbs UV light, typically in the range of 254-270 nm.

By integrating the area of the peak corresponding to the compound, its purity can be calculated as a percentage of the total peak area. For quantification, the peak area is compared against a calibration curve generated from standards of known concentration.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This advancement offers significant improvements in analytical performance.

Enhanced Resolution: The smaller particle size leads to much sharper and narrower peaks, allowing for the separation of closely related impurities that might co-elute in a standard HPLC run.

Increased Speed: The higher efficiency allows for much faster analysis times, often reducing a 20-30 minute HPLC run to just a few minutes.

Higher Sensitivity: The sharper peaks result in a greater peak height for a given concentration, leading to lower limits of detection and quantification.

For the analysis of 4-(4-Chloropyridine-2-carbonyl)morpholine, a UPLC method would provide a more detailed purity profile and higher throughput, which is particularly valuable in research and manufacturing environments where speed and accuracy are critical. ejgm.co.uk

Preparative Chromatography Techniques for Compound Isolation and Purification

The isolation and purification of 4-(4-Chloropyridine-2-carbonyl)morpholine on a preparative scale are critical for obtaining high-purity material required for subsequent analytical studies and research applications. While specific preparative chromatography protocols for this exact compound are not extensively detailed in publicly available literature, general methodologies for the purification of pyridine derivatives can be adapted. These methods typically employ normal-phase or reverse-phase high-performance liquid chromatography (HPLC).

A common approach involves reverse-phase HPLC, which is scalable and effective for separating polar compounds like pyridine derivatives. For instance, a method for purifying related pyridine compounds utilizes a C18 stationary phase. The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. For preparative scale, a gradient elution is often employed to effectively separate the target compound from impurities.

A hypothetical preparative HPLC method for the purification of 4-(4-Chloropyridine-2-carbonyl)morpholine could be designed based on these principles. The selection of the stationary and mobile phases would be crucial for achieving optimal separation.

Table 1: Hypothetical Preparative HPLC Parameters for Purification

| Parameter | Condition |

| Column | C18, 10 µm particle size, 50 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 100 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5-10 mL of crude sample dissolved in a minimal amount of mobile phase |

Another effective technique for the separation of pyridine derivatives is pH-zone-refining counter-current chromatography. nih.gov This method has been successfully used to separate novel pyridine derivatives from synthetic mixtures with high purity. nih.gov It involves using a two-phase solvent system and adjusting the pH to control the partitioning of the target compound.

Chiral Chromatography for Enantiomeric Separation

The molecule 4-(4-Chloropyridine-2-carbonyl)morpholine is achiral as it does not possess a stereocenter. Therefore, enantiomeric separation via chiral chromatography is not applicable to this compound. Chiral separation techniques are employed for molecules that can exist as non-superimposable mirror images (enantiomers). While many biologically active molecules, including some morpholine and pyridine derivatives, are chiral and require such separation, 4-(4-Chloropyridine-2-carbonyl)morpholine does not fall into this category.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While a specific crystal structure for 4-(4-Chloropyridine-2-carbonyl)morpholine is not available in the public domain, analysis of related structures can provide insights into its likely solid-state conformation. Studies on substituted pyridine and morpholine-containing compounds reveal common structural motifs.

The pyridine ring is expected to be planar, with the chloro and carbonyl-morpholine substituents lying in or close to the plane of the ring. The morpholine ring typically adopts a chair conformation, which is its most stable arrangement. The relative orientation of the pyridine and morpholine rings will be determined by the torsion angles around the C-C and C-N bonds connecting them.

Table 2: Expected Crystallographic Parameters for 4-(4-Chloropyridine-2-carbonyl)morpholine (based on analogous structures)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Pyridine Ring Conformation | Planar |

| Morpholine Ring Conformation | Chair |

| Key Bond Lengths (Å) | C-Cl: ~1.74, C=O: ~1.23, C-N (amide): ~1.35 |

| Key Bond Angles (°) | C-C(O)-N: ~120, O=C-C: ~120 |

The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding (if any crystal solvent is present) and dipole-dipole interactions arising from the polar carbonyl and chloro groups. A systematic study of acid-pyridine cocrystals has demonstrated how substitutions on the pyridine ring influence the resulting crystal structures.

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable tools for monitoring the progress of chemical reactions in real-time. These methods allow for the direct observation of the consumption of reactants and the formation of products, providing crucial information for reaction optimization and kinetic analysis.

The synthesis of 4-(4-Chloropyridine-2-carbonyl)morpholine typically involves the reaction of 4-chloropyridine-2-carbonyl chloride with morpholine. An in-situ FTIR monitoring setup could be employed to follow this reaction. A probe would be inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra.

The progress of the reaction could be monitored by observing the changes in specific infrared absorption bands. For example, the disappearance of the characteristic carbonyl stretching frequency of the starting acid chloride (typically around 1770-1810 cm⁻¹) and the appearance of the amide carbonyl stretch of the product, 4-(4-Chloropyridine-2-carbonyl)morpholine (expected around 1630-1680 cm⁻¹), would indicate the conversion of starting material to product.

Table 3: Key Infrared Bands for Monitoring the Synthesis of 4-(4-Chloropyridine-2-carbonyl)morpholine

| Functional Group | Compound | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | 4-Chloropyridine-2-carbonyl chloride (reactant) | ~1780 |

| Amide Carbonyl (C=O) | 4-(4-Chloropyridine-2-carbonyl)morpholine (product) | ~1650 |

| N-H Stretch | Morpholine (reactant) | ~3300 |

Q & A

Q. What are the standard synthetic routes for 4-(4-Chloropyridine-2-carbonyl)morpholine?

The synthesis typically involves a coupling reaction between 4-chloropyridine-2-carboxylic acid and morpholine. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to form an active ester intermediate .

- Nucleophilic substitution : Reaction of the activated intermediate with morpholine under anhydrous conditions (e.g., in dichloromethane or THF) at room temperature.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : and NMR to identify the morpholine ring (δ 3.5–4.0 ppm for N–CH groups), the pyridine carbonyl (δ ~165 ppm), and the aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1680–1700 cm and pyridine ring vibrations at ~1600 cm .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 265.31 (CHClNO) .

Q. What are the common chemical reactions involving this compound?

- Nucleophilic substitution : The 4-chloro group on the pyridine ring can undergo substitution with amines or thiols under basic conditions (e.g., NaH in DMF) .

- Reduction of the carbonyl group : Use of LiAlH to reduce the carbonyl to a methylene group, yielding 4-(4-chloropyridin-2-ylmethyl)morpholine .

- Coordination chemistry : The pyridine nitrogen and carbonyl oxygen may act as ligands in metal complexes (e.g., Pd or Cu catalysts) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

- Pressure-dependent Raman/IR studies : Apply hydrostatic pressure (e.g., 0–3.5 GPa) to observe splitting/merging of vibrational modes, which helps distinguish conformational isomers or polymorphs .

- Computational validation : Compare experimental NMR/IR data with DFT (density functional theory) calculations (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What experimental designs are optimal for studying its biological activity?

- Cytotoxicity assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC values. Include controls like 4-(4-fluoropyridine-2-carbonyl)morpholine to assess substituent effects .

- Mechanistic studies : Fluorescence-based DNA intercalation assays or Western blotting to identify apoptosis markers (e.g., caspase-3 activation) .

Q. How can crystallographic data be refined for this compound?

- SHELX suite : Use SHELXT for structure solution (direct methods) and SHELXL for refinement. Key parameters:

- Twin refinement for high-symmetry space groups.

- Anisotropic displacement parameters for non-H atoms.

- Validation using PLATON to check for missed symmetry .

Q. What strategies address low solubility in pharmacological studies?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin-based encapsulation to enhance aqueous solubility .

- Prodrug design : Synthesize phosphate or acetate derivatives for improved bioavailability .

Data Contradictions and Methodological Solutions

Q. How to reconcile discrepancies in reaction yields across studies?